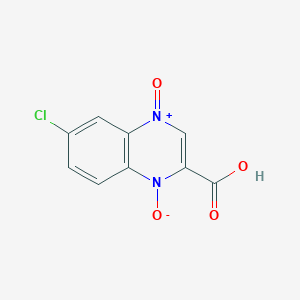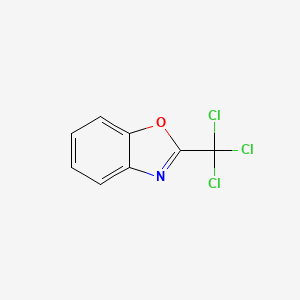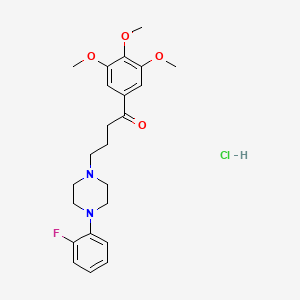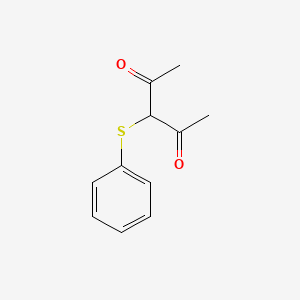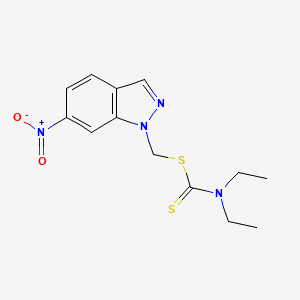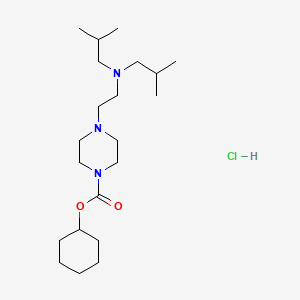![molecular formula C30H44N2O9Sn2 B14704692 1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane CAS No. 15089-91-5](/img/structure/B14704692.png)
1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane is an organometallic compound with the molecular formula C40H82O5Sn2. This compound is known for its unique structure, which includes two tin atoms bonded to butyl groups and nitrobenzoyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane typically involves the reaction of tetrabutyltin with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin-oxygen bonds. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a strong base or a catalyst to facilitate the exchange of groups.
Major Products Formed
Oxidation: Tin oxides and nitrobenzoyl derivatives.
Reduction: Aminobenzoyl derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
科学的研究の応用
1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. The nitrobenzoyl groups can undergo redox reactions, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- 1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane
- 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane
- 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxoisooctadecyl)oxy]distannoxane
Uniqueness
1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane is unique due to the presence of nitrobenzoyl groups, which impart distinct redox properties and potential biological activity. This sets it apart from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.
特性
CAS番号 |
15089-91-5 |
|---|---|
分子式 |
C30H44N2O9Sn2 |
分子量 |
814.1 g/mol |
IUPAC名 |
[dibutyl-[dibutyl-(3-nitrobenzoyl)oxystannyl]oxystannyl] 3-nitrobenzoate |
InChI |
InChI=1S/2C7H5NO4.4C4H9.O.2Sn/c2*9-7(10)5-2-1-3-6(4-5)8(11)12;4*1-3-4-2;;;/h2*1-4H,(H,9,10);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
InChIキー |
MXRNYXOPDJORJZ-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn](CCCC)(OC(=O)C1=CC(=CC=C1)[N+](=O)[O-])O[Sn](CCCC)(CCCC)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



